molecular formula C12H15F2NO3 B13890369 tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate

tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate

Cat. No.: B13890369
M. Wt: 259.25 g/mol
InChI Key: QJQWLKDJFKOYGQ-UHFFFAOYSA-N
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Description

tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate is a chemical compound featuring a carbamate group protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a cornerstone in synthetic organic chemistry, widely used to protect amine functionalities during multi-step synthesis . This protection is crucial for the construction of complex molecules, including pharmaceuticals and agrochemicals, as it prevents unwanted side reactions at the amine site. The presence of both hydroxy and difluoro substituents on the phenyl ring suggests potential for further chemical modification, making this compound a valuable building block for researchers developing new active substances. Compounds with carbamate functionalities are of significant interest in biochemical research; for instance, some carbamates are known to interact with hepatic cytochrome P450 enzymes, which are key in drug metabolism studies . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H15F2NO3

Molecular Weight

259.25 g/mol

IUPAC Name

tert-butyl N-[(2,4-difluoro-6-hydroxyphenyl)methyl]carbamate

InChI

InChI=1S/C12H15F2NO3/c1-12(2,3)18-11(17)15-6-8-9(14)4-7(13)5-10(8)16/h4-5,16H,6H2,1-3H3,(H,15,17)

InChI Key

QJQWLKDJFKOYGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1F)F)O

Origin of Product

United States

Preparation Methods

Typical Carbamate Formation

  • Starting Materials: Primary amines (e.g., 2,4-difluoro-6-hydroxybenzylamine)
  • Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine (base)
  • Solvent: Dichloromethane or tetrahydrofuran (THF)
  • Conditions: Low temperature (0 °C) initially, then room temperature or reflux for 1 hour or more
  • Workup: Purification by crystallization or chromatography

Example: tert-butyl 2-phenylethylcarbamate was synthesized by reaction of 2-phenylethylamine with 1.2 equivalents of di-tert-butyl dicarbonate in the presence of 1.5 equivalents of triethylamine in dichloromethane at 0 °C for 15 minutes, then refluxed for 1 hour, yielding 90% pure product after crystallization.

Specific Preparation Methods for tert-Butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate

The preparation involves two key steps:

Synthesis of the Aminomethyl Precursor

The aminomethyl intermediate, 2,4-difluoro-6-hydroxybenzylamine , can be prepared via selective reduction of corresponding nitrile or nitro precursors or by palladium-catalyzed cyanation followed by reduction. For example, selective reduction of cyano groups using borane complexes or Raney nickel under mild conditions yields benzylamines suitable for carbamate formation.

Carbamate Formation via Boc Protection

The aminomethyl intermediate is then reacted with di-tert-butyl dicarbonate under basic conditions to form the tert-butyl carbamate. Typical conditions include:

Step Reagents/Conditions Yield Notes
Aminomethyl amine + Boc2O Di-tert-butyl dicarbonate (1.2 equiv), triethylamine (1.5 equiv), DCM, 0 °C to reflux, 1 h ~60-90% Purification by crystallization or chromatography

Alternative Synthetic Routes and Key Reaction Conditions

Several alternative methods and reaction conditions have been reported in literature and patents for related carbamate derivatives, which may be adapted for this compound.

Mitsunobu Reaction for Ether Linkage Formation

  • Used to couple hydroxyl-containing intermediates with amines or carbamates under mild conditions using di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF or toluene at 0–35 °C for 8–24 hours.
  • This method can be applied to introduce the carbamate moiety onto hydroxy-substituted aromatic rings.

Use of Potassium tert-Butoxide in Dimethyl Sulfoxide (DMSO)

  • Potassium tert-butoxide acts as a strong base to deprotonate phenolic hydroxyl groups facilitating nucleophilic substitution reactions with carbamate precursors or halogenated intermediates.
  • Typical reaction conditions: room temperature, 1 hour, inert atmosphere, followed by extraction and chromatographic purification.

Summary of Key Synthetic Steps and Yields

Synthetic Step Reagents/Conditions Yield (%) Reference
Nitration and reduction to aminomethyl intermediate Fuming HNO3/H2SO4 nitration, catalytic reduction Moderate
Palladium-mediated cyanation and reduction Pd-catalyst, BH3·THF reduction Moderate
Boc protection of aminomethyl intermediate Di-tert-butyl dicarbonate, triethylamine, DCM, 0 °C to reflux 60–90
Mitsunobu coupling for carbamate formation DIAD, triphenylphosphine, THF/toluene, 0–35 °C, 8–24 h 60–74
Potassium tert-butoxide mediated substitution KtBuO, DMSO, room temp, inert atmosphere 60

Research Findings and Practical Considerations

  • The size and position of substituents on the phenyl ring (e.g., fluorine atoms at 2 and 4 positions and hydroxyl at 6 position) influence the regioselectivity and yield of coupling reactions.
  • Protection of phenolic hydroxyl groups as carbamates or benzyl ethers may be necessary to prevent side reactions during nitration or halogenation steps.
  • The use of palladium-catalyzed cyanation followed by selective reduction is effective for introducing aminomethyl groups on fluorinated phenyl rings with moderate yields.
  • Boc protection is a reliable and high-yielding method to stabilize the aminomethyl intermediate and facilitate further synthetic transformations.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a difluorophenyl ketone, while reduction of the carbamate group may produce a difluorophenyl amine .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in various organic reactions to introduce the difluorophenyl and carbamate functionalities into target compounds .

Biology: In biological research, this compound may be used as a probe to study enzyme activities or as a ligand in receptor binding studies. Its unique structure allows it to interact with specific biological targets, making it valuable in biochemical assays .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its overall biological effects .

Comparison with Similar Compounds

Structural Analogues with Aliphatic Hydroxy Groups

PharmaBlock Sciences lists carbamates with aliphatic hydroxy groups, such as:

  • tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0)
  • tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate (CAS: 167465-99-8)

These compounds differ in stereochemistry at the cyclopentyl hydroxy group, which impacts their spatial arrangement and reactivity. For instance, the cis (1S,3S) and trans (1S,3R) configurations influence hydrogen-bonding capabilities and solubility, critical for interactions in biological systems .

Carbamates with Aromatic Substituents

The target compound’s aromatic ring contrasts with aliphatic analogs. Fluorine atoms at the 2- and 4-positions enhance electronegativity and resistance to oxidative metabolism compared to non-fluorinated benzyl carbamates. A related sulfonyl-containing carbamate, tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate (CAS: 1286671-01-9), incorporates a chloro-fluorophenyl group and a sulfonyl-oxadiazole moiety.

Functional Group Variations

describes a glycocluster carbamate with a triazole-linked sialic acid derivative. Such modifications are tailored for targeting biological receptors, unlike the simpler hydroxybenzyl group in the target compound. This highlights how carbamate backbones are adaptable to diverse functionalizations for specific applications .

Data Table: Key Comparative Features

Compound Name CAS Number Molecular Formula Substituents/Features Key Properties/Applications
tert-Butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate Not provided C₁₃H₁₆F₂NO₃ 2,4-Difluoro-6-hydroxybenzyl; aromatic High electronegativity, metabolic stability
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate 154737-89-0 C₁₁H₂₁NO₃ 3-Hydroxycyclopentyl (cis) Stereospecific drug intermediates
tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate 167465-99-8 C₁₁H₂₁NO₃ 3-Hydroxycyclopentyl (trans) Aliphatic flexibility, solubility tuning
tert-Butyl N-[1-(5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-oxadiazol-2-yl)ethyl]carbamate 1286671-01-9 C₁₆H₁₉ClFN₃O₅S Chloro-fluorophenyl, sulfonyl-oxadiazole Enhanced polarity, rigid backbone

Implications of Substituent Variations

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances stability and bioavailability compared to chlorine’s bulkier, less electronegative profile .
  • Aromatic vs.

Biological Activity

Tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate is a compound that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14F2N1O3\text{C}_12\text{H}_{14}\text{F}_2\text{N}_1\text{O}_3

This compound features a tert-butyl group, a carbamate functional group, and a difluorophenol moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on cystic fibrosis transmembrane conductance regulator (CFTR) function and potential anti-cancer properties.

1. Cystic Fibrosis Modulation

Research indicates that this compound acts as a CFTR potentiator. In studies involving human bronchial epithelial (HBE) cells with the F508del mutation, the compound demonstrated significant enhancement of chloride secretion, suggesting its potential utility in treating cystic fibrosis. The effective concentration (EC50) for this activity was reported to be approximately 0.236±0.200μM0.236\pm 0.200\mu M .

2. Antitumor Activity

The compound's structural components suggest potential antitumor activity. SAR studies have shown that modifications to the phenolic moiety can significantly influence cytotoxicity against various cancer cell lines. For instance, compounds with similar structural frameworks have exhibited IC50 values in the low micromolar range against certain tumor cells . The presence of the difluoro substitution is believed to enhance lipophilicity and receptor binding affinity.

Case Studies

  • CFTR Potentiation Study
    • Objective : To evaluate the efficacy of this compound in enhancing CFTR function.
    • Methodology : Ussing chamber experiments were conducted using HBE cells.
    • Results : The compound significantly increased chloride ion transport compared to control groups.
    • : This suggests a promising role for the compound in CF therapy .
  • Antitumor Efficacy Assessment
    • Objective : To assess the cytotoxic effects of related carbamate derivatives in cancer cell lines.
    • Methodology : Various derivatives were tested against A431 and Jurkat cell lines.
    • Results : Certain derivatives displayed IC50 values lower than 1 µM, indicating strong antitumor potential .
    • : The structural modifications significantly influenced the cytotoxicity profile.

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to its specific structural features:

Structural FeatureImpact on Activity
Tert-butyl groupEnhances lipophilicity and solubility
Difluoro substitutionIncreases binding affinity to target receptors
Hydroxyl groupPotential hydrogen bonding with biological targets

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